molecular formula C4H8N2O B594621 n-Nitrosopyrrolidine-d8 CAS No. 1219802-09-1

n-Nitrosopyrrolidine-d8

Cat. No.: B594621
CAS No.: 1219802-09-1
M. Wt: 108.17 g/mol
InChI Key: WNYADZVDBIBLJJ-SVYQBANQSA-N
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Description

General Overview of N-Nitrosamines in Chemical and Biological Research

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. acs.orgwikipedia.org They have garnered significant attention in the scientific community due to their classification as probable human carcinogens. acs.orgwikipedia.orgdcatvci.org These compounds can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite (B80452), under acidic conditions. wikipedia.orgskpharmteco.com This formation can occur in various settings, including during the manufacturing and processing of foods, beverages, and pharmaceuticals, as well as within the human body itself. mdpi.comnih.gov

The carcinogenic mechanism of many N-nitrosamines involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA, causing genetic damage that may initiate cancer. acs.orgnih.gov Consequently, extensive research has been dedicated to understanding their formation, occurrence, and biological effects. acs.orgmdpi.com N-nitrosamines are widespread environmental contaminants, found in air, water, soil, and various consumer products. acs.org Their presence in drinking water, often as a byproduct of disinfection processes like chloramination, is a particular area of concern. acs.orgmdpi.com

Fundamental Principles of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction, metabolic pathway, or biological system. wikipedia.orgnumberanalytics.com This is achieved by replacing one or more atoms in a molecule with its isotope, which is an atom of the same element but with a different number of neutrons, and thus a different mass. musechem.comclearsynth.com Isotopes can be either stable (non-radioactive) or radioactive. numberanalytics.com

The core principle of isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com Since the chemical properties of a molecule are primarily determined by its electron configuration, isotopic substitution has a negligible effect on its chemical reactivity. metwarebio.com This allows researchers to track the labeled molecule's absorption, distribution, metabolism, and excretion (ADME) without significantly altering the biological processes under investigation. musechem.comclearsynth.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used in metabolic research, drug development, and environmental studies. numberanalytics.comstudysmarter.co.uk The distinct mass of the labeled compound allows for its precise detection and quantification, even in complex mixtures. smolecule.com

Conceptual Role and Research Applications of N-NITROSOPYRROLIDINE-D8 in Chemical Biology and Environmental Sciences

This compound (NPYR-d8) is the deuterated form of N-nitrosopyrrolidine (NPYR), a cyclic nitrosamine (B1359907) classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. evitachem.com NPYR is found in various products, including cured meats and tobacco smoke. evitachem.com The replacement of eight hydrogen atoms with deuterium atoms in NPYR-d8 provides a significant mass difference, making it an ideal internal standard for analytical chemistry applications. smolecule.comevitachem.com

In chemical biology , NPYR-d8 is instrumental in studying the metabolic pathways of NPYR. smolecule.com By introducing NPYR-d8 into biological systems, researchers can use mass spectrometry to track its metabolites, providing insights into the enzymes and processes involved in its bioactivation and detoxification. smolecule.com This information is crucial for understanding its carcinogenic mechanisms and the formation of DNA adducts. smolecule.com

In environmental sciences , NPYR-d8 is widely used for the quantitative analysis of NPYR in various environmental matrices, such as water and food samples. evitachem.comnih.gov In methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of NPYR-d8 is added to a sample as an internal standard. mdpi.comsciex.com Because NPYR-d8 behaves almost identically to NPYR during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification of the target nitrosamine, even at trace levels. sciex.comsciex.com

Compound Information

Compound NameAbbreviation
This compoundNPYR-d8
N-nitrosopyrrolidineNPYR
Deuterium²H
Carbon-13¹³C
Nitrogen-15¹⁵N

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C4D8N2O cdnisotopes.com
Molecular Weight 108.17 g/mol nih.govcymitquimica.comlgcstandards.com
Appearance Yellow Liquid cymitquimica.com
CAS Number 1219802-09-1 evitachem.comnih.govlgcstandards.com
IUPAC Name 2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine nih.gov
Purity >95% (GC) lgcstandards.com
Storage Temperature Ambient synzeal.com
Solubility Soluble in organic solvents like dichloromethane (B109758) and ethanol. evitachem.com
Stability Sensitive to light and heat; should be stored in dark containers at low temperatures. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219802-09-1

Molecular Formula

C4H8N2O

Molecular Weight

108.17 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine

InChI

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

WNYADZVDBIBLJJ-SVYQBANQSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCN(C1)N=O

Synonyms

N-NITROSOPYRROLIDINE-D8

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of N Nitrosopyrrolidine D8

Strategies for Site-Specific Deuterium (B1214612) Labeling of Pyrrolidine (B122466) Ring Structures

The synthesis of N-Nitrosopyrrolidine-d8 necessitates the initial preparation of a fully deuterated pyrrolidine ring. Various strategies exist for the site-specific incorporation of deuterium into pyrrolidine structures, a critical step that dictates the final isotopic purity of the target molecule.

One common approach involves the use of deuterium gas (D2) in the presence of a catalyst. For instance, catalytic deuteration of pyridine-4-sulphonic acid can be employed to produce deuterated piperidine-4-sulphonic acid, demonstrating a method applicable to heterocyclic compounds. researchgate.net Another strategy is the reduction of a corresponding ketone with a deuterated reducing agent. For example, 2,2-dideuterio-pyrrolidine can be prepared by the reduction of the corresponding ketone. researchgate.net

Hydrogen isotope exchange (H/D exchange) reactions offer a versatile method for deuterium labeling. These reactions can be promoted by bases or transition metals, utilizing deuterium oxide (D2O) as a readily available and cost-effective deuterium source. rsc.orgrsc.orgnih.gov For instance, a catalytic asymmetric strategy combining H/D exchange and azomethine ylide-involved cycloaddition has been developed to produce α-deuterated chiral pyrrolidines with high levels of deuterium incorporation. rsc.orgrsc.org This method allows for the direct conversion of glycine-derived aldimine esters to their deuterated counterparts under mild conditions. rsc.orgrsc.org Furthermore, H/D exchange on the N-nitroso intermediate of pyrrolidine under strongly basic conditions has been used to prepare 2,2,5,5-tetradeuterio-pyrrolidine. researchgate.net

The choice of solvent and catalyst is crucial for achieving high isotopic enrichment. For example, using 2-MeTHF as a solvent with a ruthenium-based catalyst has shown high isotopic enrichments in the α-positions of pyrrolidines. acs.org The table below summarizes various strategies for deuterium labeling of the pyrrolidine ring.

StrategyDescriptionDeuterium SourceKey Reagents/CatalystsReference
Catalytic DeuterationReduction of a precursor using deuterium gas.D2 gasMetal catalyst (e.g., Ruthenium on carbon) researchgate.net
Ketone ReductionReduction of a ketone functionality with a deuterated reducing agent.Deuterated reducing agentsNot specified researchgate.net
H/D ExchangeExchange of hydrogen atoms with deuterium from a deuterium source.D2OBase or transition metal catalyst (e.g., Ruthenium) researchgate.netrsc.orgrsc.orgnih.gov
CyclizationCyclization of a selectively deuterated aliphatic chain.Not specifiedNot specified researchgate.net

Chemical Synthesis Pathways and Reaction Conditions for this compound

The synthesis of this compound is typically achieved through the nitrosation of the deuterated precursor, pyrrolidine-d8. evitachem.com This reaction involves treating pyrrolidine-d8 with a nitrosating agent, most commonly sodium nitrite (B80452), in an acidic medium. evitachem.comacs.org

The general reaction is as follows:

C4D8NH + NaNO2 + H+ → C4D8N-N=O + Na+ + H2O

The reaction conditions, such as temperature and pH, play a significant role in the efficiency of the nitrosation reaction. Nitrosation of secondary amines is often carried out under aqueous acidic conditions. sci-hub.se The formation of nitrosamines is enhanced by high temperatures and high acidity. nih.gov For instance, a nitrosation assay procedure has been suggested using standard conditions of 10 mmol/l drug, 40 mmol/l nitrite, at 37ºC and a pH of 3-4 for 1-4 hours. europa.eu

The choice of nitrosating agent can also influence the reaction. While sodium nitrite in an acidic solution is common, other agents like N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) have been used for nitrosation in nonaqueous solvents. acs.org The table below outlines a typical synthesis pathway for this compound.

ReactantReagentSolventConditionsProduct
Pyrrolidine-d8Sodium Nitrite (NaNO2)Acidic aqueous solution37°C, pH 3-4This compound

Advanced Characterization Techniques for Isotopic Purity and Structural Integrity of this compound

Confirming the isotopic purity and structural integrity of this compound is crucial for its use as an internal standard in analytical applications. A combination of advanced analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic purity and confirming the molecular weight. High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), allows for the differentiation of H/D isotopolog ions, providing a rapid and sensitive method for isotopic purity analysis. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also widely used for the analysis of N-nitrosamines and their deuterated analogues. mdpi.comnih.gov The use of deuterated internal standards like this compound in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) with triple quadrupole detectors enhances the accuracy of quantitative analysis by correcting for matrix effects and ionization variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique for structural elucidation and isotopic labeling verification. While proton NMR (¹H NMR) is limited for highly deuterated compounds due to weak residual proton signals, Deuterium NMR (²H NMR) is a powerful alternative. sigmaaldrich.com A strong peak in the ²H NMR spectrum and its absence in the ¹H NMR spectrum confirms successful deuteration. wikipedia.org ²H NMR can also be used to probe the orientation and mobility of deuterated molecules. wikipedia.org The use of deuterated solvents is standard in NMR to avoid interference from solvent signals. labinsights.nlstudymind.co.uktcichemicals.com

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability for demanding analytical applications.

TechniqueApplicationKey Information Obtained
Mass Spectrometry (MS)Isotopic Purity & Molecular WeightConfirmation of molecular weight, determination of isotopic enrichment by analyzing isotopolog distribution. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Separation & IdentificationSeparation from other compounds and confirmation of identity based on retention time and mass spectrum. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)QuantificationAccurate quantification, especially when used with a triple quadrupole detector and an internal standard.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Integrity & Deuteration ConfirmationVerification of the molecular structure and confirmation of the position and extent of deuterium labeling. sigmaaldrich.comwikipedia.org

Advanced Analytical Methodologies and Applications of N Nitrosopyrrolidine D8

Principles and Applications of N-NITROSOPYRROLIDINE-D8 as an Internal Standard in Quantitative Analysis

The primary role of this compound in analytical chemistry is as an internal standard, particularly in methods involving mass spectrometry. Its chemical and physical properties closely mimic those of its non-deuterated counterpart, N-nitrosopyrrolidine (NPYR), yet it is distinguishable by its higher mass. This characteristic is fundamental to its application in isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) in N-Nitrosamine Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. In the context of N-nitrosamine analysis, a known amount of a deuterated standard, such as NPYR-d8, is added to a sample before any processing steps. nih.gov This "isotope-labeled internal standard" acts as a surrogate for the target analyte (the non-labeled nitrosamine) throughout the extraction, cleanup, and analysis process. nih.gov

The core principle of IDMS is that any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.gov By measuring the ratio of the native analyte to its isotopically labeled counterpart in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in extraction efficiency and matrix effects. nih.gov This approach is crucial for obtaining reliable quantitative data, especially at the trace levels at which nitrosamines are often found. nih.gov

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methods for this compound

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like N-nitrosamines. nih.gov The use of NPYR-d8 as an internal standard is integral to many validated GC-MS/MS methods. mdpi.comresearchgate.net For instance, in the analysis of water samples, NPYR-d8 has been used as a surrogate standard for several nitrosamines, not just NPYR. mdpi.comresearchgate.net

Method optimization for GC-MS/MS analysis involving NPYR-d8 focuses on several key parameters:

Chromatographic Separation: Selecting the appropriate GC column, such as a DB-heavyWax or similar polar column, is critical for resolving target nitrosamines from matrix interferences. nih.govrsc.org Software tools can aid in modeling and optimizing separation conditions before laboratory work begins. restek.com

Ionization and Fragmentation: While electron impact (EI) ionization is common, positive chemical ionization (PCI) using gases like methane (B114726) has been shown to improve sensitivity and reduce interferences for N-nitrosamine analysis. mdpi.comresearchgate.net The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the method, allowing for detection at very low concentrations. nih.gov

Sample Introduction: Techniques like headspace solid-phase microextraction (HS-SPME) can be optimized for the pre-concentration of nitrosamines from complex matrices, improving detection limits. nih.govresearchgate.net

Table 1: Example GC-MS/MS Parameters for N-Nitrosamine Analysis

ParameterConditionReference
GC ColumnDB-heavyWax (30 m × 0.25 mm; i.d., 0.25 µm) nih.gov
Carrier GasHelium at 1.2 mL/min citeline.com
Inlet ModeSplitless citeline.com
Ionization ModePositive Chemical Ionization (PCI) mdpi.comresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques Utilizing this compound

For less volatile or thermally labile nitrosamines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. nih.govthermofisher.com NPYR-d8 plays a similar role as an internal standard in these methods, ensuring accurate quantification. citeline.comsciex.com

Key aspects of LC-MS/MS method development include:

Chromatographic Conditions: Reversed-phase chromatography using columns like C18 or Phenyl phases with mobile phases typically consisting of water and methanol (B129727) or acetonitrile (B52724) with formic acid is common. thermofisher.commdpi.comlcms.cz Gradient elution is often employed to achieve separation of multiple nitrosamines. mdpi.com

Ionization Source: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most frequently used ionization sources. thermofisher.commdpi.comfda.gov.tw APCI has been shown to provide excellent sensitivity for many nitrosamines. thermofisher.comfda.gov.tw

Mass Spectrometry Parameters: Similar to GC-MS/MS, LC-MS/MS methods rely on Selected Reaction Monitoring (SRM) or MRM to achieve high selectivity and sensitivity. thermofisher.com Optimized transitions for both the analyte and the deuterated internal standard are crucial for reliable quantification. thermofisher.com

Table 2: Representative LC-MS/MS Method Parameters

ParameterConditionReference
LC ColumnHypersil GOLD™ Phenyl LC column thermofisher.com
Mobile PhaseA: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid lcms.cz
Ion SourceAtmospheric Pressure Chemical Ionization (APCI) thermofisher.comfda.gov.tw
Detection ModeSelected Reaction Monitoring (SRM) thermofisher.com

Method Development and Validation Protocols for Trace Analysis of N-Nitrosopyrrolidine Leveraging Deuterated Analogs

The development and validation of analytical methods for trace-level quantification of N-nitrosopyrrolidine are critically dependent on the use of deuterated analogs like NPYR-d8. citeline.com Validation protocols, often following guidelines from regulatory bodies, ensure that the method is reliable, accurate, and precise for its intended purpose. japsonline.com

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed using standards spiked with a constant concentration of the internal standard, with correlation coefficients (R²) typically needing to be ≥0.99. rsc.orgsciex.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jfda-online.com These are often determined based on the signal-to-noise ratio (S/N), with common values being 3 for LOD and 10 for LOQ. mdpi.comjfda-online.com

Accuracy and Precision: Accuracy, often assessed through recovery studies in spiked matrix samples, measures the closeness of the measured value to the true value. Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD). researchgate.net For trace analysis, accuracies between 70% and 130% with %RSD values below 15-20% are often considered acceptable. researchgate.netsciex.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) provides high specificity. mdpi.com

Application of this compound in Analysis of Complex Environmental and Biological Matrices

The analysis of N-nitrosamines in complex matrices such as food, water, and biological samples presents significant analytical challenges due to the low concentration of target analytes and the high potential for matrix interference. mdpi.comsciex.com The use of this compound is essential for overcoming these challenges.

Food Analysis: NPYR-d8 has been used as part of an internal standard mixture for the sensitive quantification of multiple nitrosamines in various foodstuffs, including malt, sausage, and fish. sciex.comsciex.com Sample preparation often involves extraction followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. food.gov.uk The use of isotope dilution allows for the correction of matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. sciex.com

Environmental Water Analysis: NPYR-d8 is frequently employed in methods for determining nitrosamine (B1359907) levels in drinking water, wastewater, and surface water. nih.govmdpi.com The US EPA Method 521, for example, utilizes SPE for the extraction of nitrosamines from water, followed by GC-MS/MS analysis with deuterated internal standards. mdpi.com This allows for the detection of nitrosamines at nanogram-per-liter (ng/L) levels. nih.govmdpi.com

Pharmaceutical and Biological Samples: The analysis of nitrosamine impurities in drug substances and products is a major area of focus. citeline.comthermofisher.com LC-MS/MS methods utilizing NPYR-d8 and other deuterated nitrosamines are developed to meet stringent regulatory limits. citeline.comthermofisher.com Similarly, in biological matrices, which are inherently complex, the use of isotope dilution is crucial for accurate quantification of nitrosamine exposure.

Mechanistic Investigations of Biotransformation Pathways of N Nitrosopyrrolidine in Model Systems

Kinetic Studies of N-Nitrosopyrrolidine Biotransformation Rates in Animal-Derived Biological Samples (e.g., Rat Liver and Lung Subcellular Fractions)

Kinetic studies are essential for understanding the efficiency and capacity of different tissues to metabolize NPYR. These studies typically determine the Michaelis-Menten constant (K_M), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (V_max) of the reaction. The catalytic efficiency is often expressed as the V_max/K_M ratio.

Significant differences in NPYR metabolism are observed between different tissues. Rat liver, a primary target for NPYR-induced tumors, metabolizes the compound with high efficiency. oup.comoup.com In contrast, tissues that are not primary targets, such as the esophagus and lung, exhibit markedly different kinetics. oup.comnih.gov For example, rat esophageal microsomes activate NPYR at a velocity that is 40-fold lower than that for the related nitrosamine (B1359907), N-nitrosopiperidine. oup.comoup.com

Kinetic parameters for NPYR metabolism in various rat tissue microsomes are detailed below.

Tissue SourceMetabolic PathwayK_M (µM)V_max/K_M (pmol/min/mg/µM)Source(s)
Liver Microsomes α-Hydroxylation360Not Reported nih.govresearchgate.net
α-Hydroxylation (High-Affinity)34Not Reported oup.com
α-Hydroxylation (Low-Affinity)1260Not Reported oup.com
α-Hydroxylation (Overall)Not Reported3.23 oup.comnih.gov
Lung Microsomes + Supernatant α-Hydroxylation~20,000Not Reported nih.gov
Nasal Olfactory Microsomes α-Hydroxylation484 - 76600.003 - 0.01 acs.org
Nasal Respiratory Microsomes α-HydroxylationNot Reported0.002 acs.org

This table presents kinetic parameters for the biotransformation of N-nitrosopyrrolidine in subcellular fractions derived from different rat tissues, highlighting tissue-specific metabolic capacities.

Isotopic Tracing for the Identification and Characterization of Novel Metabolites and Adducts (Indirect Application of D8 Principles)

Isotopic tracing is a powerful technique for elucidating metabolic pathways and identifying novel metabolites. The core principle involves introducing a molecule labeled with a rare isotope (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N)) into a biological system. ucla.edu The labeled compound, such as N-nitrosopyrrolidine-d8 (NPYR-d8), is chemically identical to its unlabeled counterpart but is heavier, allowing it to be distinguished and traced using mass spectrometry (MS).

Historically, radiolabeled isotopes like tritium (B154650) (³H) have been used. For example, studies on NPYR metabolism have employed [3,4-³H]NPYR to track the formation of its metabolites, such as 2-OH-THF, using high-performance liquid chromatography (HPLC) coupled with radioflow detection. oup.comnih.gov This method allows for the quantification of specific metabolic products derived directly from the administered nitrosamine.

The use of stable isotopes, such as the eight deuterium atoms in this compound, offers significant advantages, particularly in modern metabolomics. clearsynth.com Stable isotope-labeled compounds are not radioactive and can be used to trace the metabolic fate of a compound in vivo. In a typical experiment, a biological system is exposed to the labeled compound. Metabolites are then extracted and analyzed by high-resolution mass spectrometry. Any molecule containing the deuterium label is identified as a derivative of the original compound. This approach, known as mass isotopomer distribution (MID) analysis, can reveal the biochemical origin of metabolites and help identify previously unknown products. biorxiv.orgnih.gov

This technique is highly complementary to traditional identification methods that rely on fragmentation patterns (MS² spectra). biorxiv.orgnih.gov While MS² provides structural information, MIDs provide information about a metabolite's synthetic origin. nih.gov By comparing the mass shifts and isotopic patterns of metabolites in labeled versus unlabeled systems, researchers can confidently identify novel metabolites and adducts formed from the parent compound. For instance, the use of deuterated N-nitrosodimethylamine-d6 (NDMA-d6) has demonstrated a kinetic isotope effect, where the deuterated compound is metabolized at a slightly slower rate, providing mechanistic insights into the reaction. mdpi.com Similarly, NPYR-d8 can be used not only as a tracer but also to probe the mechanisms of its enzymatic transformation. The development of compound-specific isotope analysis (CSIA) allows for precise quantification of isotope ratios in compounds like NPYR, further enhancing the ability to trace their formation and transformation pathways in complex systems. diva-portal.org

Environmental Distribution, Fate, and Attenuation Mechanisms of N Nitrosopyrrolidine with Relevance to D8 in Method Validation

Occurrence and Detection in Aqueous Environments (e.g., Drinking Water, Wastewater, Industrial Discharges)

N-Nitrosopyrrolidine (NPYR) is a nitrosamine (B1359907) compound that has been detected in various aqueous environments, including drinking water, wastewater, and industrial effluents. nih.govresearchgate.net Its presence is a concern due to the classification of many nitrosamines as probable human carcinogens. sigmaaldrich.commdpi.com The concentrations of NPYR and other nitrosamines in water sources are typically in the nanogram per liter (ng/L) range. iwaponline.comresearchgate.net

Industrial discharges are another potential source of NPYR in the environment. researchgate.netscies.org A study in the Pearl River Delta in China found that industrial and residential lands had high concentrations of certain nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosomorpholine (NMOR), and N-nitrosodibutylamine (NDBA), suggesting industrial activities as a major contributor. bohrium.com

The detection and accurate quantification of NPYR at these low concentrations require sensitive analytical methods. mdpi.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques used for the analysis of nitrosamines in water samples. sigmaaldrich.commdpi.comnih.gov These methods often involve a solid-phase extraction (SPE) step to concentrate the analytes from the water sample. sigmaaldrich.commdpi.com

To ensure the accuracy and reliability of these analytical methods, deuterated internal standards, such as N-Nitrosopyrrolidine-d8 (NPYR-d8), are crucial. mdpi.comwrc.org.za These isotopically labeled compounds are chemically almost identical to their non-labeled counterparts but have a different mass. By adding a known amount of the deuterated standard to the sample before analysis, any loss of the target analyte during sample preparation and analysis can be corrected for, leading to more accurate quantification. nih.govclearsynth.comacs.org For example, in the U.S. EPA Method 521 for the determination of nitrosamines in drinking water, NPYR-d8 is used as a surrogate standard for several nitrosamines. mdpi.com

Table 1: Occurrence of N-Nitrosopyrrolidine in Various Water Matrices This table is interactive. Users can sort columns by clicking on the headers.

Water Matrix Concentration Range Location Reference
Wastewater Sludge up to 4.5 ng/g Guilin, China nih.gov
River Water Sporadic detection, avg. <2 ng/L Pearl River Delta, China scies.org
Wastewater Treatment Plant Influent Not detected - low ng/L Japan iwaponline.com
Wastewater Treatment Plant Effluent Not detected - low ng/L Japan iwaponline.com

Biogeochemical Transformation Processes Affecting N-Nitrosopyrrolidine Persistence

The persistence of N-Nitrosopyrrolidine (NPYR) in the environment is influenced by various biogeochemical transformation processes, including biodegradation, photolysis, and chemical degradation. researchgate.netnih.gov

Biodegradation is a significant attenuation pathway for N-nitrosamines in certain environmental compartments, particularly in groundwater under anoxic conditions. scies.org Various bacteria commonly found in the gastrointestinal tract of animals and humans have been shown to degrade nitrosamines. nih.gov One study demonstrated that at low concentrations, approximately 30% of added N-nitrosopyrrolidine was degraded by intestinal bacteria. nih.gov The proposed mechanism for bacterial degradation involves the conversion of the nitrosamine to its parent amine and nitrite (B80452) ion, which differs from the metabolic pathways observed in mammals. nih.gov

The effectiveness of biodegradation can be influenced by the specific microbial community present and environmental conditions. core.ac.uknih.gov For instance, in wastewater treatment, the establishment of an adapted microbial community is considered necessary for the complete removal of N-nitrosamines. core.ac.uk Studies have identified specific microbial genera, such as Pseudomonas and Sphingobacterium, as being potentially responsible for the degradation of various organic micropollutants. nih.gov In situ biogeochemical transformation (ISBGT) processes, which involve the combined action of biological, mineral, and chemical pathways, can also contribute to the degradation of contaminants. clu-in.orgfrtr.gov These processes often involve the abiotic transformation of contaminants by reduced iron minerals that are formed through microbial activity. clu-in.orgfrtr.gov

Photolysis, or degradation by light, is a major removal process for N-nitrosamines in surface waters and the atmosphere. researchgate.netwho.intwho.int N-nitrosamines are highly susceptible to photolytic degradation. researchgate.net Direct photolysis of NPYR in a solar simulator, representing midday sun conditions, resulted in a half-life of 12-15 minutes. acs.orgnih.gov The quantum yield for NPYR photolysis was determined to be between 0.43 and 0.61. acs.orgnih.gov The degradation of NPYR under UV irradiation has been studied, and it is considered an effective method for its removal from water. researchgate.netnih.govsci-hub.se

The photolysis of N-nitrosodialkylamines in the presence of acid has been shown to primarily yield [NOH] and the corresponding alkylideneimine as initial products. cdnsciencepub.com These intermediates can then undergo further reactions. cdnsciencepub.com

Chemical degradation processes can also contribute to the attenuation of NPYR. The reaction of NPYR with hydroxyl radicals (OH•) is rapid, with a determined second-order rate constant of 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.gov In contrast, the reaction with ozone is much slower. nih.gov In advanced oxidation processes like the O₃/UV process, both direct UV photolysis and oxidation by hydroxyl radicals play significant roles in the degradation of NPYR. nih.gov

Biodegradation Pathways and Microbial Community Involvement

Transport and Distribution Studies of N-Nitrosopyrrolidine in Environmental Compartments

The transport and distribution of N-Nitrosopyrrolidine (NPYR) in the environment are governed by its physical and chemical properties and its susceptibility to various transformation processes. scies.orgwho.intmdpi.com Due to its relatively high water solubility, NPYR is expected to preferentially partition to water. researchgate.net

Studies investigating the occurrence of N-nitrosamines in urban water systems have provided insights into their transport between different environmental compartments. scies.orgbohrium.com One such study in the Pearl River Delta, China, examined the distribution of eight N-nitrosamines, including NPYR, in river water, groundwater, and tap water. scies.orgbohrium.com While N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosodibutylamine (NDBA) were the dominant compounds found, NPYR was only detected sporadically in river water samples at average concentrations below 2 ng/L. scies.org

The transport of N-nitrosamines from surface water to groundwater is influenced by factors such as adsorption and biodegradation. scies.org A study found no significant correlation between N-nitrosamine concentrations in paired river water and groundwater samples, which was attributed to the different adsorption and biodegradation behaviors of the individual compounds. scies.org NPYR, along with N-nitrosomethylethylamine (NMEA), N-nitrosopiperidine (NPIP), and N-nitrosodiethylamine (NDEA), was grouped as having higher transport potential to groundwater due to higher biodegradation half-lives and lower LogKow values. scies.org

The discharge of wastewater is a significant factor in the transport of N-nitrosamines to receiving waters. nih.gov A study on the Lijiang River in China highlighted the critical role of wastewater treatment plants in transporting these compounds to watersheds. nih.gov

Methodological Considerations for Environmental Monitoring Programs Using Deuterated Standards

The accurate monitoring of N-Nitrosopyrrolidine (NPYR) and other nitrosamines in the environment is essential for assessing potential risks to human health and ecosystems. nih.govup.ac.za Due to the typically low concentrations of these compounds in environmental samples, highly sensitive and reliable analytical methods are required. mdpi.comh-brs.de The use of deuterated internal standards, such as this compound (NPYR-d8), is a critical component of robust analytical methodologies for nitrosamine analysis. nih.govresearchgate.netgassnova.no

Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is a powerful technique for the accurate quantification of trace-level contaminants. nih.govnih.gov By adding a known amount of a deuterated standard (e.g., NPYR-d8) to a sample prior to extraction and analysis, it is possible to compensate for any analyte losses that may occur during sample preparation and instrumental analysis. nih.govclearsynth.com This approach significantly improves the accuracy and precision of the analytical results. clearsynth.comacs.orgnih.gov

Several standard analytical methods for nitrosamines in water, such as U.S. EPA Method 521, specify the use of deuterated standards. mdpi.comrestek.com In this method, NPYR-d8 is used as a surrogate standard to monitor the recovery of several target nitrosamines. mdpi.com Similarly, other methods have been developed that utilize a suite of deuterated nitrosamines, including NPYR-d8, as internal standards to ensure accurate quantification of a range of nitrosamines in various water matrices. wrc.org.za

The use of a separate, corresponding deuterated internal standard for each target analyte is considered the best practice to minimize matrix effects, which can significantly impact analyte recovery and method accuracy, especially in complex samples like wastewater. acs.orgnih.gov The inclusion of deuterated standards is also crucial for method validation, allowing laboratories to assess method performance through parameters such as recovery and precision. clearsynth.comca.gov

Emerging Research Directions and Methodological Innovations Involving N Nitrosopyrrolidine D8

Development of Advanced Spectroscopic Techniques for N-NITROSOPYRROLIDINE-D8 Research

The quantification of nitrosamines relies heavily on sophisticated spectroscopic methods, where NPYR-d8 plays a pivotal role as an internal standard. The development of advanced mass spectrometry (MS) techniques, often coupled with gas chromatography (GC) or liquid chromatography (LC), has significantly improved the detection and quantification of trace-level nitrosamines.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for nitrosamine (B1359907) analysis. Recent advancements in GC-MS/MS instrumentation, such as the use of high-efficiency electron ionization (EI) sources, have enabled high sensitivity and selectivity. nemc.us For instance, methods have been developed using triple quadrupole GC-MS/MS systems that can achieve low detection limits, sometimes below 1.2 ng L⁻¹, making them suitable for drinking water analysis. nemc.us In these methods, NPYR-d8 is used as a surrogate standard to ensure accurate quantification. mdpi.com The optimization of collision energies for specific precursor-to-product ion transitions is crucial for method performance. For NPYR-d8, transitions such as m/z 108 > 78.1 and 108 > 62.1 are commonly monitored. nemc.usthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and robust approach, particularly for analyzing complex matrices like food products and pharmaceuticals. sciex.comthermofisher.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used for separation, followed by detection with a triple quadrupole or high-resolution mass spectrometer like an Orbitrap. sciex.comthermofisher.comlcms.cz In a method for analyzing 15 nitrosamines in foodstuffs, NPYR-d8 was one of the internal standards used to achieve limits of quantitation (LOQ) as low as 0.01 µg/L. sciex.com Similarly, LC-MS/MS methods have been developed for the quantitation of nitrosamine impurities in drug products, where NPYR-d8 is used to compensate for matrix effects and variations in instrument response. thermofisher.comlcms.cz

High-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight (QToF) and Orbitrap-based systems, provides enhanced specificity and confidence in analyte identification. mdpi.comlcms.cz A method using GC-QToF-MS was developed as an alternative to traditional low-resolution analyzers to minimize interferences in water sample analysis, with NPYR-d8 used as a surrogate standard. mdpi.com These HRMS methods can selectively determine analytes at low concentrations even in the presence of high background from complex matrices. lcms.cz

Table 1: Advanced Spectroscopic Techniques Utilizing this compound

Technique Instrumentation Application Role of NPYR-d8 Key Findings/Parameters Citation
GC-MS/MS Agilent 7890B GC and 7010 MS with HES Drinking Water Analysis Internal Standard Achieved Minimum Reporting Limit (MRL) < 1.2 ng L⁻¹. Monitored transitions for NPYR-d8: 108>78.1 and 108>62.1. nemc.us
GC-QToF-MS Agilent 7890A GC and 7200 QToF MS Water Sample Analysis Surrogate Internal Standard Developed as a high-resolution alternative to reduce interferences. Used for quantification of eight nitrosamines. mdpi.com
LC-MS/MS SCIEX 7500 System with Shimadzu Nexera 40 UHPLC Foodstuff Analysis (Malt, Sausage, Fish) Internal Standard Quantified 15 nitrosamines with LOQs as low as 0.01 µg/L and linear ranges spanning up to 4 orders of magnitude. sciex.comsciex.com
LC-HRMS Orbitrap Exploris 120 with Vanquish Flex UHPLC Drug Product Analysis (Ranitidine) Internal Standard Single method for detection and quantification of nine nitrosamines below the daily acceptable intake limit. lcms.cz
GC/CI-MS Single Quadrupole GC/MS in Chemical Ionization (CI) mode Cosmetics Analysis Deuterated Internal Standard Developed for accurate mass screening and quantification of seven volatile nitrosamines in cream-type cosmetics. nih.gov

Exploration of this compound in High-Throughput Analytical Platforms

The need to analyze a large number of samples, especially in areas like environmental monitoring, food safety, and large-scale biomonitoring, has driven the development of high-throughput analytical platforms. europa.euscirp.org NPYR-d8 is integral to these platforms for ensuring the accuracy and reliability of results.

Automation is a key component of high-throughput analysis. Automated sample preparation methods significantly increase sample throughput while maintaining precision and accuracy. scirp.org For instance, a new automated sample preparation method for quantifying six volatile nitrosamines in human urine was developed using robotic workstations. This method reduced sample preparation time from 4 hours to 2.5 hours and maintained a low limit of detection (<10 pg/mL) for all analytes, including NPYR. The use of deuterated internal standards like NPYR-d8 is essential in such automated workflows to correct for any variability during the multi-step process. scirp.org

While some novel high-throughput MS applications, such as RapidFire-MS, have been tested for screening nitrosamines, they have not yet achieved the desired low levels of detection and quantification required for regulatory purposes in some contexts. europa.eu However, established techniques like LC-MS/MS and GC-MS/MS are continuously being optimized for faster analysis times. nemc.usnih.gov By using modern UHPLC systems and short analytical columns, chromatographic run times can be significantly reduced without compromising separation efficiency, thereby increasing sample throughput. sciex.com

In the context of food safety, methods have been developed to screen for multiple nitrosamines simultaneously in various food matrices. sciex.comsciex.com These methods often employ a straightforward extraction and a rapid LC-MS/MS analysis, where a suite of deuterated internal standards, including NPYR-d8, is added to the sample at an early stage. This approach allows for the accurate quantification of numerous analytes in a single run, making it suitable for high-throughput screening of retail food samples. sciex.comfood.gov.uk

Potential for this compound in Mechanistic Studies beyond Metabolism (e.g., reaction kinetics, degradation studies)

While NPYR-d8 is primarily known for its use as an internal standard in metabolic studies, its application extends to mechanistic studies of reaction kinetics and environmental degradation. The chemical stability and known fragmentation patterns of NPYR-d8 make it an excellent tool for accurately quantifying the degradation of its non-deuterated analogue, N-nitrosopyrrolidine (NPYR), under various conditions.

Studies have investigated the degradation kinetics of NPYR through advanced oxidation processes (AOPs), such as ozonation and UV photolysis, which are relevant in water treatment. nih.gov In these experiments, researchers track the disappearance of NPYR over time. The use of NPYR-d8 as a surrogate or internal standard during sample analysis by GC-MS or LC-MS is crucial for obtaining precise concentration data, which is necessary for calculating reaction rate constants. mdpi.comscispace.com

Research on the degradation of NPYR by the O3/UV process has determined the second-order rate constants for its reaction with hydroxyl radicals (•OH) and ozone (O3). nih.gov The rate constant for the reaction between NPYR and •OH was found to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹, while the reaction with ozone was much slower, with a rate constant of 0.31 (± 0.02) M⁻¹ s⁻¹. nih.gov The quantum yield for NPYR degradation by direct UV photolysis was also determined to be 0.3 (± 0.01). nih.gov Such studies have demonstrated a synergistic effect between ozone and UV light, leading to accelerated degradation of NPYR due to the enhanced production of highly reactive hydroxyl radicals. nih.gov

Furthermore, investigations into the ozonation of N-nitrosamines have shown that degradation efficiency can depend on the compound's molecular structure. scispace.com While ozonation was effective for destroying higher molecular weight nitrosamines, it could lead to the formation of smaller ones like N-nitrosodimethylamine (NDMA). scispace.com In these complex kinetic studies involving both degradation and formation, NPYR-d8 provides a reliable quantitative anchor point for analyzing NPYR.

Table 2: Kinetic Data for N-Nitrosopyrrolidine (NPYR) Degradation

Reaction Rate Constant / Quantum Yield Conditions Significance Citation
NPYR + •OH 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹ O3/UV process Represents the rapid reaction with highly reactive hydroxyl radicals. nih.gov
NPYR + O3 0.31 (± 0.02) M⁻¹ s⁻¹ Ozonation Represents the much slower direct reaction with ozone molecules. nih.gov
NPYR + UV light Quantum Yield = 0.3 (± 0.01) Direct UV photolysis Quantifies the efficiency of light energy in breaking down the molecule. nih.gov

Q & A

Q. What is the primary role of N-Nitrosopyrrolidine-D8 in analytical chemistry, and how does it improve data accuracy?

this compound is a deuterated internal standard (IS) used in gas chromatography-tandem mass spectrometry (GC-MS/MS) to quantify non-deuterated nitrosamines like N-Nitrosopyrrolidine (NPYR). It corrects for matrix effects, extraction efficiency losses, and instrument variability by co-eluting with the target analyte. For example, in food analysis, it is added before sample extraction to account for evaporative losses during concentration steps (e.g., nitrogen gas blowing) .

Q. What methodological steps ensure reliable quantification of NPYR using this compound?

  • Pre-extraction spiking : Add this compound to samples before extraction to track recovery rates (e.g., 80–110% validation range) .
  • Matrix-matched calibration : Prepare calibration curves in a matrix mimicking the sample (e.g., processed meat homogenate) to normalize ionization suppression .
  • Chromatographic separation : Optimize GC conditions (e.g., column type, temperature gradient) to resolve NPYR-D8 from interfering compounds .

Advanced Research Questions

Q. How can researchers address co-elution challenges between this compound and endogenous nitrosamines in complex matrices?

Advanced strategies include:

  • High-resolution mass spectrometry (HRMS) : Use m/z differences (e.g., D8 vs. non-deuterated NPYR) to distinguish isotopic patterns .
  • Multi-dimensional chromatography : Employ heart-cutting GC×GC-MS to separate overlapping peaks .
  • Post-column isotope dilution : Validate recovery rates by spiking NPYR-D8 post-extraction to assess matrix effects independently .

Q. What experimental designs mitigate nitrosamine formation during studies involving NPYR-D8?

Nitrosamine formation is pH-dependent and accelerated in acidic conditions. To minimize artifactual generation:

  • Antioxidant additives : Include ascorbic acid or α-tocopherol in extraction buffers to inhibit nitrosation .
  • pH control : Maintain neutral or alkaline conditions (pH ≥7) during sample preparation to slow reaction kinetics .
  • Blanks and controls : Run reagent-only blanks and spiked recovery samples to differentiate pre-existing vs. process-generated nitrosamines .

Q. How should researchers resolve discrepancies in NPYR-D8 recovery rates across studies?

Discrepancies often arise from variations in extraction protocols or matrix complexity. Solutions include:

  • Standardized protocols : Adopt NIH preclinical reporting guidelines (e.g., detailing centrifuge speeds, solvent volumes) to enhance reproducibility .
  • Cross-validation : Compare results with alternative methods (e.g., LC-MS/MS) or inter-laboratory studies to identify systematic biases .
  • Statistical outlier analysis : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound in carcinogenicity studies?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .
  • Waste disposal : Deactivate nitrosamines via UV photolysis or chemical oxidation (e.g., permanganate treatment) before disposal .
  • Medical monitoring : Establish baseline health metrics for researchers, as NPYR is a suspected carcinogen requiring long-term exposure tracking .

Q. How do FDA guidelines influence the use of NPYR-D8 in drug impurity profiling?

FDA recommends:

  • Threshold limits : Quantify nitrosamine impurities at ≤0.03 ppm for pharmaceuticals, validated using deuterated IS like NPYR-D8 .
  • Formulation strategies : Adjust drug product pH (>7) or add antioxidants (e.g., BHT) to suppress nitrosamine formation during storage .

Data Analysis and Reporting

Q. What statistical frameworks ensure robust data interpretation in NPYR-D8-based studies?

  • FINER criteria : Evaluate research questions for Feasibility, Novelty, and Relevance to avoid overambitious designs .
  • PICO framework : Structure hypotheses around Population (e.g., food matrices), Intervention (e.g., extraction method), Comparison (e.g., alternative IS), and Outcomes (e.g., recovery rates) .
  • Error propagation analysis : Calculate combined uncertainties from extraction, instrumentation, and calibration steps using Monte Carlo simulations .

Q. How should researchers document NPYR-D8 usage to comply with peer review standards?

  • Detailed methods : Specify IS concentration, spiking timing, and GC-MS parameters (e.g., ionization mode, collision energy) per NIH preclinical guidelines .
  • Raw data archiving : Share chromatograms, calibration curves, and recovery rate calculations in supplementary materials .

Tables for Key Methodological Parameters

ParameterRecommended Value/ProtocolReference
NPYR-D8 spiking amount1 µg/kg in food matrices
Extraction solventDichloromethane (with barium hydroxide pretreatment)
GC columnDB-5MS (30 m × 0.25 mm × 0.25 µm)
Recovery validation80–110% across triplicate analyses

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.